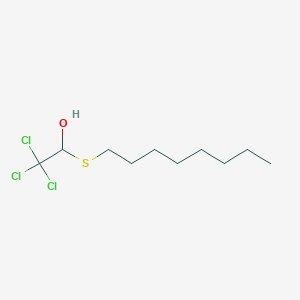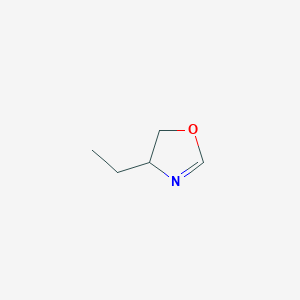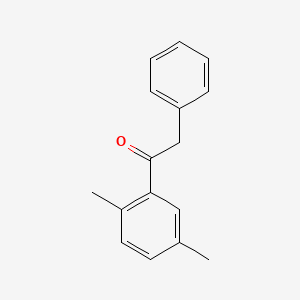
1-(2,5-Dimethylphenyl)-2-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1-(2,5-Dimethylphenyl)-2-phenylethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
化学反应分析
Types of Reactions
1-(2,5-Dimethylphenyl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 2,5-Dimethylbenzoic acid or 2,5-dimethylbenzophenone.
Reduction: 1-(2,5-Dimethylphenyl)-2-phenylethanol.
Substitution: Halogenated derivatives such as 2,5-dimethylbromobenzene.
科学研究应用
1-(2,5-Dimethylphenyl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 1-(2,5-Dimethylphenyl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which can modify the activity of enzymes and receptors. Additionally, its carbonyl group can participate in nucleophilic addition reactions, further influencing its biological activity.
相似化合物的比较
Similar Compounds
Acetophenone: The parent compound, lacking the methyl substitutions.
2,5-Dimethylacetophenone: Similar structure but with different substitution patterns.
Benzophenone: Lacks the methyl groups and has a different substitution pattern.
Uniqueness
1-(2,5-Dimethylphenyl)-2-phenylethanone is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other acetophenone derivatives and contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
41840-98-6 |
|---|---|
分子式 |
C16H16O |
分子量 |
224.30 g/mol |
IUPAC 名称 |
1-(2,5-dimethylphenyl)-2-phenylethanone |
InChI |
InChI=1S/C16H16O/c1-12-8-9-13(2)15(10-12)16(17)11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI 键 |
LOIMDCYJGRPMFR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


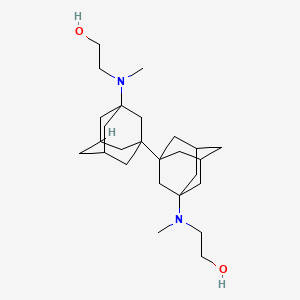
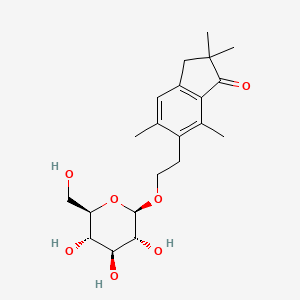
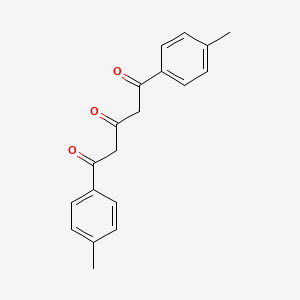
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)


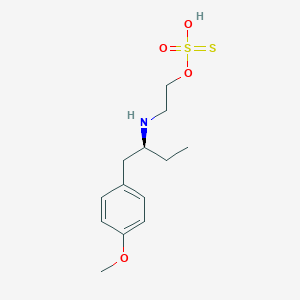
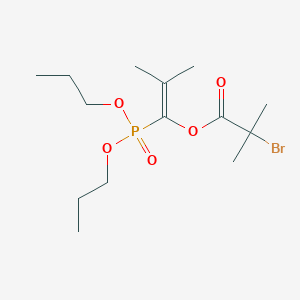
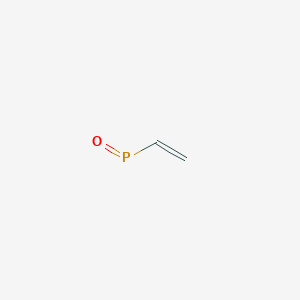
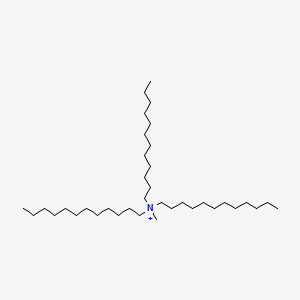
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
